1-(1-Pyrrolyl)propan-2-ol 1-(1-Pyrrolyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 104815-66-9
VCID: VC20795275
InChI: InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3
SMILES: CC(CN1C=CC=C1)O
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

1-(1-Pyrrolyl)propan-2-ol

CAS No.: 104815-66-9

Cat. No.: VC20795275

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Pyrrolyl)propan-2-ol - 104815-66-9

Specification

CAS No. 104815-66-9
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-pyrrol-1-ylpropan-2-ol
Standard InChI InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3
Standard InChI Key UJMFUOHZAQFYCK-UHFFFAOYSA-N
SMILES CC(CN1C=CC=C1)O
Canonical SMILES CC(CN1C=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1-(1-Pyrrolyl)propan-2-ol, registered under CAS number 104815-66-9, is an organic compound with the molecular formula C₇H₁₁NO. Its IUPAC name is 1-pyrrol-1-ylpropan-2-ol, though it may also be referred to as hydroxypropylpyrrole in some contexts. The compound represents an interesting class of N-substituted pyrrole derivatives with an alcohol functionality.

Comparative Analysis with Related Compounds

To better understand 1-(1-Pyrrolyl)propan-2-ol, it is instructive to compare it with structurally related compounds. Table 1 provides a comparison of its properties with similar pyrrole-containing alcohols.

Table 1: Comparison of 1-(1-Pyrrolyl)propan-2-ol with Related Compounds

Property1-(1-Pyrrolyl)propan-2-ol3-(1H-pyrrol-2-yl)propan-1-ol2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
Molecular FormulaC₇H₁₁NOC₇H₁₁NOC₈H₁₃NO
Molecular Weight (g/mol)125.17125.17139.19
CAS Number104815-66-97699-48-1Not specified
Structural DifferenceN-substituted pyrrole with secondary alcoholC-substituted pyrrole with primary alcoholN-substituted pyrrole with primary alcohol and additional methyl group

The key difference between 1-(1-Pyrrolyl)propan-2-ol and 3-(1H-pyrrol-2-yl)propan-1-ol lies in the attachment point of the hydroxypropyl group. In the former, the group is attached to the nitrogen of the pyrrole (N-substitution), while in the latter, it is attached to the carbon at position 2 (C-substitution) . This fundamental difference affects their chemical reactivity, physical properties, and potential applications.

Physical and Chemical Properties

Chemical Reactivity

The dual functionality of 1-(1-Pyrrolyl)propan-2-ol determines its chemical behavior. Key reactive sites include:

  • The hydroxyl group: Can undergo typical alcohol reactions such as esterification, oxidation, and dehydration

  • The pyrrole ring: Can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to unsubstituted pyrrole due to the electron-withdrawing effect of the hydroxypropyl substituent

This combination of reactive sites makes 1-(1-Pyrrolyl)propan-2-ol a versatile building block for further chemical modifications and derivatizations.

Synthesis Methodologies

General Synthetic Approaches

Based on established organic chemistry principles, several synthetic routes can be proposed for the preparation of 1-(1-Pyrrolyl)propan-2-ol. These typically involve the N-alkylation of pyrrole with an appropriate hydroxypropyl precursor.

One potential synthetic pathway might involve the nucleophilic substitution reaction between pyrrole and a suitable propanol derivative containing a leaving group. This approach is consistent with general methods used for the preparation of N-substituted pyrroles .

Analytical Characterization Techniques

Spectroscopic Analysis

Modern spectroscopic techniques provide powerful tools for the characterization of compounds like 1-(1-Pyrrolyl)propan-2-ol:

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR spectral features would include:

  • Signals for the pyrrole ring protons (typically 6.0-7.0 ppm)

  • A multiplet for the methine proton (-CH-OH) at approximately 3.8-4.2 ppm

  • A doublet for the methylene protons (-CH₂-) adjacent to the pyrrole nitrogen at approximately 3.5-4.0 ppm

  • A doublet for the methyl group (-CH₃) at approximately 1.2-1.5 ppm

  • A signal for the hydroxyl proton (variable position depending on concentration and solvent)

5.1.2 Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • O-H stretching (3200-3600 cm⁻¹)

  • C-H stretching of pyrrole ring (3100-3150 cm⁻¹)

  • C-H stretching of alkyl groups (2800-3000 cm⁻¹)

  • C=C and C=N stretching of pyrrole ring (1400-1600 cm⁻¹)

  • C-O stretching (1050-1150 cm⁻¹)

5.1.3 Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 125 corresponding to the molecular weight

  • Fragment ions resulting from the cleavage of the C-N bond

  • Fragment ions from the loss of the hydroxyl group

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent important techniques for the purification and analysis of 1-(1-Pyrrolyl)propan-2-ol. Due to its polar nature, reverse-phase HPLC with appropriate mobile phase compositions would be suitable for its separation and quantification.

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